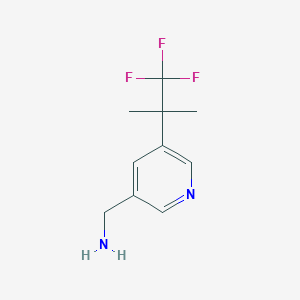
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine typically involves the introduction of the trifluoromethyl group to the pyridine ring. One common method is the reaction of 3-pyridylmethanamine with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-2-yl)methanamine
- (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)methanamine
- (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)ethanamine
Uniqueness
The uniqueness of (5-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-3-yl)methanamine lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C10H13F3N2 |
|---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
[5-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13F3N2/c1-9(2,10(11,12)13)8-3-7(4-14)5-15-6-8/h3,5-6H,4,14H2,1-2H3 |
InChI Key |
SULZCHNRSKGNBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CC(=C1)CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B14806556.png)
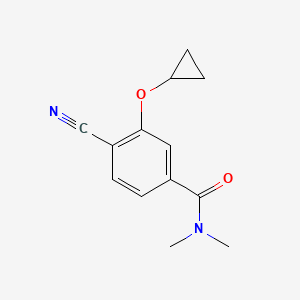
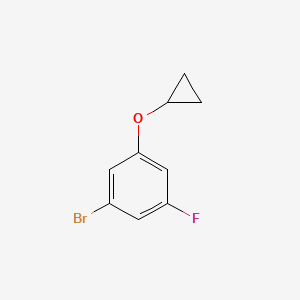
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14806572.png)
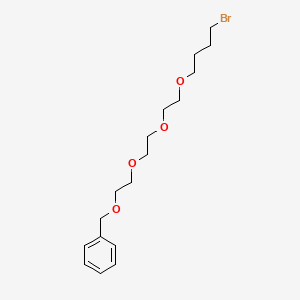
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B14806579.png)
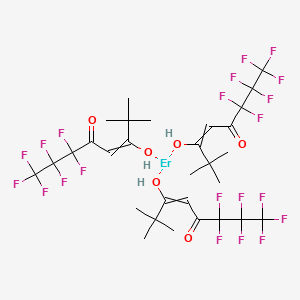
![(R)-tert-butyl 2-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14806588.png)
![ethyl 4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzoate](/img/structure/B14806596.png)
![2-(2-bromo-4-ethylphenoxy)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14806601.png)

![Ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B14806612.png)
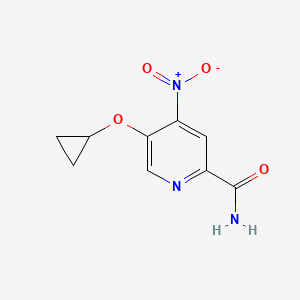
![2-Phenylethyl 4-({[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)-4-oxobutanoate](/img/structure/B14806630.png)
